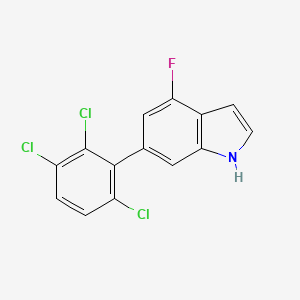
4-Fluoro-6-(2,3,6-trichlorophenyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-(2,3,6-trichlorophenyl)indole is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(2,3,6-trichlorophenyl)indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions . Another method involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反应分析
Types of Reactions
4-Fluoro-6-(2,3,6-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
科学研究应用
4-Fluoro-6-(2,3,6-trichlorophenyl)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Fluoro-6-(2,3,6-trichlorophenyl)indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and chlorine atoms may enhance its binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
4-Fluoroindole: Shares the fluorine atom but lacks the trichlorophenyl group.
6-Chloroindole: Contains a chlorine atom but lacks the fluorine and additional chlorine atoms.
2,3,6-Trichlorophenylindole: Contains the trichlorophenyl group but lacks the fluorine atom.
Uniqueness
4-Fluoro-6-(2,3,6-trichlorophenyl)indole is unique due to the combination of fluorine and multiple chlorine atoms, which may confer distinct chemical and biological properties
属性
分子式 |
C14H7Cl3FN |
|---|---|
分子量 |
314.6 g/mol |
IUPAC 名称 |
4-fluoro-6-(2,3,6-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H7Cl3FN/c15-9-1-2-10(16)14(17)13(9)7-5-11(18)8-3-4-19-12(8)6-7/h1-6,19H |
InChI 键 |
VTWKABQMEOJEBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)C2=CC3=C(C=CN3)C(=C2)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


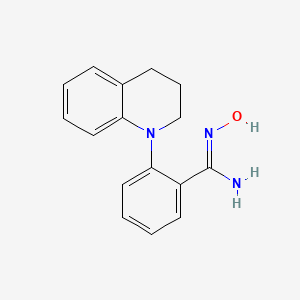

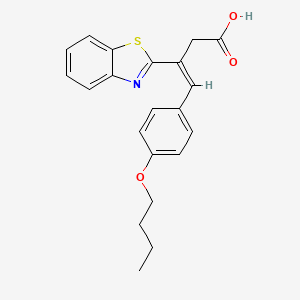
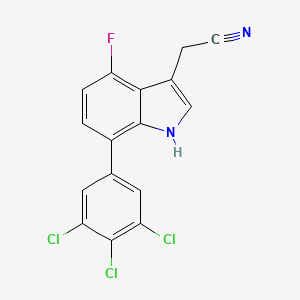
amine](/img/structure/B13079169.png)

![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)

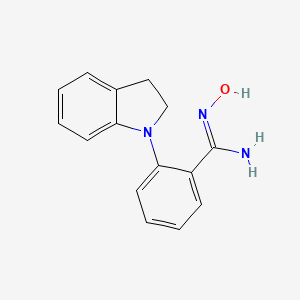
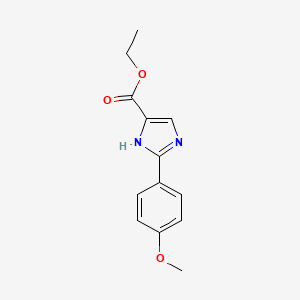
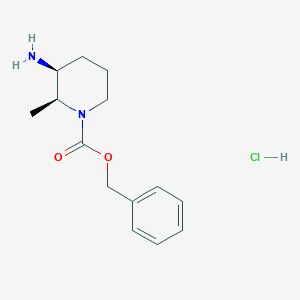
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)

![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)
